molecular formula C5H7NO2 B1347634 4,5-Dimethyl-1,3-oxazol-2(3h)-one CAS No. 59167-68-9

4,5-Dimethyl-1,3-oxazol-2(3h)-one

Cat. No.: B1347634
CAS No.: 59167-68-9
M. Wt: 113.11 g/mol
InChI Key: XFHVEEHRWSWVGA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-oxazol-2(3H)-one is a heterocyclic organic compound that features an oxazole ring with two methyl groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-1,3-oxazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-amino-2-methylpropan-1-ol with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The methyl groups at positions 4 and 5 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4,5-trione, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

4,5-Dimethyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-oxazolidinone: Similar in structure but with a different ring system.

    4,5-Dimethyl-1,3-thiazol-2(3H)-one: Contains a sulfur atom in place of the oxygen in the oxazole ring.

    4,5-Dimethyl-1,3-oxazole: Lacks the carbonyl group at the 2-position.

Uniqueness

4,5-Dimethyl-1,3-oxazol-2(3H)-one is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and potential applications. Its distinct properties make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4,5-dimethyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHVEEHRWSWVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299367
Record name 4,5-dimethyl-1,3-oxazol-2(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59167-68-9
Record name NSC129749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethyl-1,3-oxazol-2(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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